Methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.: 312315-86-9
Cat. No.: VC15485668
Molecular Formula: C25H24BrFN2O3
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312315-86-9 |
|---|---|
| Molecular Formula | C25H24BrFN2O3 |
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C25H24BrFN2O3/c1-25(2)12-18-21(19(30)13-25)20(14-8-10-15(26)11-9-14)22(24(31)32-3)23(28)29(18)17-7-5-4-6-16(17)27/h4-11,20H,12-13,28H2,1-3H3 |
| Standard InChI Key | KZTHAXPIIOBODW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 2-amino-4-(4-bromophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate, reflects its intricate structure. Key features include:
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Hexahydroquinoline backbone: A partially saturated quinoline ring system with a ketone group at position 5 and methyl groups at positions 7 and 7.
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Substituents:
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Stereochemistry: The compound’s InChIKey (KZTHAXPIIOBODW-UHFFFAOYSA-N) confirms its unique stereochemical configuration, critical for biological interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate its structure:
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NMR: Peaks corresponding to aromatic protons (δ 7.10–8.50 ppm), methyl groups (δ 1.40–2.45 ppm), and amino protons (δ 5.77 ppm) .
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NMR: Signals for carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm), and quaternary carbons (δ 50–60 ppm) .
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MS: A molecular ion peak at m/z 499.4 (M), consistent with its molecular weight.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-component reactions (MCRs) under catalytic conditions:
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Pfitzinger Reaction: A base-catalyzed condensation of isatin derivatives with ketones forms the quinoline core .
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Hydrazide Intermediate: Reaction with hydrazine hydrate yields carbohydrazide derivatives, which are further functionalized .
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Catalytic Enhancements: Modern methods employ nanocomposites like h-BN/FeO/APTES-AMF/CuII, achieving yields up to 98% in 15 minutes under mild conditions .
Table 1: Comparison of Synthetic Methods
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps. The nanocomposite catalyst stabilizes transition states through Lewis acid-base interactions, accelerating the process .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The bromine and fluorine atoms enhance membrane penetration, while the quinoline core disrupts microbial DNA gyrase .
Anti-Inflammatory Effects
Structural analogs inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E synthesis . The fluorophenyl group aligns with COX-2’s hydrophobic pocket, while the ester moiety modulates bioavailability .
Applications in Medicinal Chemistry
Drug Design Innovations
The compound serves as a scaffold for developing:
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Kinase Inhibitors: Modifications at the 3-carboxylate position enhance affinity for EGFR and VEGFR-2 .
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Antipsychotic Agents: Fluorine’s electron-withdrawing effects improve blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
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